3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-4H-1-benzopyran-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-4H-chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by its chromen-4-one core structure, which is substituted with a 3,4-dimethoxyphenyl group and two hydroxyl groups at positions 7 and 8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7,8-dihydroxy-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions including condensation, cyclization, and oxidation to form the desired chromen-4-one structure . The reaction conditions often involve the use of catalysts such as sodium hydroxide and organic solvents like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the employment of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 7 and 8 can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve moderate temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7,8-dihydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antioxidant properties and is studied for its potential protective effects against oxidative stress.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as UV-absorbing agents .
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7,8-dihydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups at positions 7 and 8 can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenol
Uniqueness
Compared to these similar compounds, 3-(3,4-dimethoxyphenyl)-7,8-dihydroxy-4H-chromen-4-one stands out due to its unique chromen-4-one core structure, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
97770-37-1 |
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Molecular Formula |
C17H14O6 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7,8-dihydroxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-6-3-9(7-14(13)22-2)11-8-23-17-10(15(11)19)4-5-12(18)16(17)20/h3-8,18,20H,1-2H3 |
InChI Key |
KILWWFPDYZRTJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O)OC |
Origin of Product |
United States |
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